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molecular formula C12H13NO3 B3318266 4-Amino-3-methyl-benzofuran-2-carboxylic acid ethyl ester CAS No. 99245-00-8

4-Amino-3-methyl-benzofuran-2-carboxylic acid ethyl ester

Cat. No. B3318266
M. Wt: 219.24 g/mol
InChI Key: ZCLWCTIYTUZMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07420001B2

Procedure details

To 4-tert-butoxycarbonylamino-3-methyl-benzofuran-2-carboxylic acid ethyl ester (624 mg, 1.95 mmol, prepared according to Example 59, Step 1) was added 1,2-dichloroethane (12 mL) and trifluoroacetic acid (TFA, 6 mL). The reaction was stirred at room temperature for 2 hours. Solvent was removed in vacuo to provide 4-amino-3-methyl-benzofuran-2-carboxylic acid ethyl ester in quantitative yield. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.3 (t, J=7.1 Hz, 3 H) 2.7 (s, 3 H) 4.3 (q, J=7.1 Hz, 2 H) 6.5 (dd, J=7.8, 0.8 Hz, 1 H) 6.8 (d, J=8.3 Hz, 1 H) 7.2 (t, J=8.1 Hz, 1 H).
Name
4-tert-butoxycarbonylamino-3-methyl-benzofuran-2-carboxylic acid ethyl ester
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([NH:16]C(OC(C)(C)C)=O)[C:9]=2[C:10]=1[CH3:11])=[O:5])[CH3:2].FC(F)(F)C(O)=O>ClCCCl>[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[C:9]=2[C:10]=1[CH3:11])=[O:5])[CH3:2]

Inputs

Step One
Name
4-tert-butoxycarbonylamino-3-methyl-benzofuran-2-carboxylic acid ethyl ester
Quantity
624 mg
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)NC(=O)OC(C)(C)C
Name
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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